1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with benzyl, ethyl, and tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxidation of the piperidine ring can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.
Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative.
Scientific Research Applications
1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Similar in structure but with a pyrrolidine ring instead of piperidine.
(S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate: Features a pentanedioate backbone with similar Boc protection.
Uniqueness
1-Benzyl 2-ethyl 5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and potential biological activity. The combination of benzyl, ethyl, and Boc groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C21H30N2O6 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-O-benzyl 2-O-ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(22-19(25)29-21(2,3)4)13-23(17)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25) |
InChI Key |
XLQBHRYECASFDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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